2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as benzylthio, methyl, oxo, carbaldehyde, and hydrazone. The presence of these functional groups makes the compound highly versatile and potentially useful in various scientific research applications.
Preparation Methods
The synthesis of 2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, introduction of the benzylthio group, and subsequent functionalization to introduce the carbaldehyde and hydrazone groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This can be achieved through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Functionalization to Introduce Carbaldehyde and Hydrazone Groups: This step may involve oxidation reactions to introduce the carbaldehyde group, followed by condensation reactions with hydrazine derivatives to form the hydrazone.
Chemical Reactions Analysis
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at various positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to bind to enzymes or receptors, thereby modulating their activity. Potential molecular targets could include kinases, proteases, or other enzymes involved in key biological processes. The pathways affected by the compound could include those related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can be compared with other similar compounds, such as:
2-(benzylthio)pyrimidine-5-carbaldehyde: This compound shares the benzylthio and carbaldehyde groups but lacks the pyrido[1,2-a]pyrimidine core and hydrazone group.
Triazole-Pyrimidine Hybrids: These compounds have a similar pyrimidine core but differ in the presence of a triazole ring and other substituents.
Indole-3-carbaldehyde Derivatives: These compounds have a carbaldehyde group and are used in similar applications but have an indole core instead of a pyrido[1,2-a]pyrimidine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C23H17ClF3N5OS |
---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H17ClF3N5OS/c1-14-6-5-9-32-20(14)30-21(34-13-15-7-3-2-4-8-15)17(22(32)33)12-29-31-19-18(24)10-16(11-28-19)23(25,26)27/h2-12H,13H2,1H3,(H,28,31)/b29-12+ |
InChI Key |
MGFSRRQOTOHKBW-XKJRVUDJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=C(C=C(C=N3)C(F)(F)F)Cl)SCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=C(C=C(C=N3)C(F)(F)F)Cl)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.